AR Antagonism Potency: 3-Amino Derivative Lacks Published Head-to-Head Data Against Parent NBBS
No published head-to-head comparison of AR antagonism between 3-Amino-N-butylbenzenesulfonamide and its parent compound NBBS or other analogs was identified. The parent compound NBBS has a reported AR-mediated transactivation inhibition IC50 of approximately 10 µM in LNCaP cells [1]. SAR analysis from the same study indicates that benzene ring substitutions can either enhance or diminish potency, but the magnitude and direction for a 3-amino group have not been experimentally determined [1]. This represents a critical evidence gap; the compound cannot be assumed to perform identically to NBBS.
| Evidence Dimension | AR-mediated transactivation inhibition |
|---|---|
| Target Compound Data | Not available for 3-Amino-N-butylbenzenesulfonamide |
| Comparator Or Baseline | N-butylbenzenesulfonamide (NBBS, CAS 3622-84-2): IC50 ~10 µM |
| Quantified Difference | Unknown |
| Conditions | LNCaP human prostate cancer cells, AR-driven reporter gene assay [1] |
Why This Matters
For procurement decisions in androgen receptor research, the lack of comparative data means potency cannot be assumed; experimental validation is required.
- [1] Papaioannou M, et al. NBBS isolated from Pygeum africanum bark exhibits androgen antagonistic activity, inhibits AR nuclear translocation and prostate cancer cell growth. Invest New Drugs. 2010 Dec;28(6):729-43. View Source
